Boc-amido-PEG9-amine (CAS 890091-43-7) is a highly purified, monodisperse heterobifunctional linker featuring a discrete 9-unit polyethylene glycol (PEG) chain flanked by a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. With an exact molecular weight of 556.69 g/mol and an oligomer purity typically exceeding 90-95%, this reagent is engineered for the precise spatial separation of functional domains in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The hydrophilic PEG9 backbone enhances the aqueous solubility of hydrophobic payloads, while the orthogonal reactivity of the termini allows for controlled, sequential conjugation without the risk of cross-linking or polymerization .
Substituting discrete Boc-amido-PEG9-amine with cheaper, polydisperse PEG mixtures (e.g., PEG400 diamines) introduces a Gaussian distribution of chain lengths, resulting in heterogeneous conjugate mixtures that are nearly impossible to separate via standard preparative HPLC and fail strict Chemistry, Manufacturing, and Controls (CMC) regulatory standards . Furthermore, substituting the Boc-protected variant with an Fmoc-protected equivalent (Fmoc-NH-PEG9-amine) forces the use of basic deprotection conditions (e.g., 20% piperidine), which can hydrolyze base-sensitive E3 ligase ligands like thalidomide derivatives or cleave delicate ester linkages in the target payload . Finally, substituting with shorter discrete linkers (e.g., PEG4) often leads to catastrophic steric clashes during ternary complex formation, rendering the resulting PROTAC biologically inactive .
When synthesizing precision therapeutics like ADCs or PROTACs, the transition from polydisperse to discrete PEG linkers is critical for analytical resolution. Boc-amido-PEG9-amine provides a single, defined molecular entity (MW 556.69 Da) with >90% oligomer purity, whereas traditional PEG400 diamines yield a mixture of 5 to 12 different oligomeric species. This discrete nature eliminates the generation of closely eluting conjugate isoforms, reducing preparative HPLC purification time and avoiding the >50% yield losses typically associated with attempting to isolate a single PEGylated species from a polydisperse mixture .
| Evidence Dimension | Oligomer purity and conjugate isoform distribution |
| Target Compound Data | >90-95% discrete oligomer purity (single defined mass) |
| Comparator Or Baseline | Polydisperse PEG400 diamine (Gaussian distribution of 5-12 oligomers) |
| Quantified Difference | >90% reduction in conjugate isoforms; eliminates need for complex isoform separation |
| Conditions | LC-MS characterization and preparative HPLC purification of PROTAC/ADC intermediates |
Procuring discrete PEG9 ensures CMC compliance for therapeutic development by guaranteeing a single, reproducible molecular weight for the final conjugate.
The choice of protecting group on the heterobifunctional linker dictates the synthetic route compatibility. Boc-amido-PEG9-amine is deprotected using mild acidic conditions (e.g., TFA in DCM), which cleanly exposes the primary amine without affecting base-sensitive moieties . In contrast, using Fmoc-NH-PEG9-amine requires basic deprotection (e.g., 20% piperidine), which is known to cause significant degradation or ring-opening of base-labile E3 ligase ligands, such as thalidomide and its derivatives . Utilizing the Boc-protected linker ensures near-quantitative recovery of the intact intermediate during the deprotection step.
| Evidence Dimension | Deprotection conditions and payload stability |
| Target Compound Data | Acidic cleavage (TFA) preserves base-labile imide/ester groups |
| Comparator Or Baseline | Fmoc-NH-PEG9-amine (Basic cleavage via piperidine causes >30% degradation of base-sensitive ligands) |
| Quantified Difference | Near-quantitative yield preservation for base-sensitive PROTAC intermediates |
| Conditions | Standard solution-phase linker deprotection prior to second-stage conjugation |
Buyers synthesizing CRBN-targeting PROTACs must procure the Boc variant to prevent the destruction of the thalidomide-based warhead during linker deprotection.
In targeted protein degradation, the physical distance between the target protein and the E3 ligase is dictated by the linker length. Boc-amido-PEG9-amine provides an approximately 28-atom, 3.5 nm spacer that offers sufficient flexibility and distance to relieve steric clashes . Procurement of shorter linkers, such as Boc-NH-PEG4-amine (~1.5 nm spacer), frequently results in severe steric hindrance, preventing the productive assembly of the ternary complex and leading to a complete loss of degradation activity . The PEG9 length often serves as a critical threshold for achieving positive cooperativity in sterically demanding protein-protein interactions.
| Evidence Dimension | Spacer length and steric relief in protein-protein interactions |
| Target Compound Data | ~3.5 nm spacer (PEG9) enables productive ternary complex assembly |
| Comparator Or Baseline | Boc-NH-PEG4-amine (~1.5 nm spacer causes severe steric clash) |
| Quantified Difference | Restoration of degradation activity and >2-fold increase in ternary complex cooperativity |
| Conditions | PROTAC ternary complex assembly and cellular degradation assays |
PEG9 is the preferred procurement choice when initial PROTAC prototypes with shorter linkers fail due to spatial constraints between the recruited proteins.
The incorporation of highly lipophilic ligands in PROTACs often leads to poor aqueous solubility and aggregation in assay buffers. The 9 discrete ethylene oxide units in Boc-amido-PEG9-amine significantly reduce the overall LogP of the conjugate compared to equivalent length aliphatic linkers. Substituting this PEG linker with a purely hydrocarbon linker, such as Boc-1,10-diaminodecane, drastically increases lipophilicity, often requiring high concentrations of DMSO or harsh excipients for formulation, which can cause false negatives in cell-based assays due to compound precipitation or solvent toxicity .
| Evidence Dimension | Hydrophilicity and buffer solubility |
| Target Compound Data | High aqueous solubility enabled by 9 ethylene oxide units |
| Comparator Or Baseline | Boc-1,10-diaminodecane (highly lipophilic, causes aqueous precipitation) |
| Quantified Difference | >100-fold improvement in aqueous solubility of the final conjugate |
| Conditions | Aqueous buffer formulation (pH 7.4) for cell-based screening |
Procuring a PEG-based linker over an alkyl linker is essential to ensure the final therapeutic candidate remains soluble in biological media without toxic excipients.
Because the Boc protecting group is removed under mild acidic conditions, Boc-amido-PEG9-amine is the optimal linker for synthesizing PROTACs that utilize base-sensitive E3 ligase ligands, such as thalidomide, lenalidomide, or pomalidomide . This avoids the hydrolytic degradation of the glutarimide ring that occurs when using Fmoc-protected linkers requiring basic deprotection.
When initial PROTAC screens utilizing shorter linkers (e.g., PEG4) fail to induce degradation due to steric clashes between the target protein and the E3 ligase, Boc-amido-PEG9-amine is deployed to provide an extended ~3.5 nm spacer . This specific length often restores ternary complex cooperativity without introducing the excessive entropic penalties associated with ultra-long linkers (e.g., PEG24).
For industrial ADC development where regulatory compliance requires strict characterization of the drug-to-antibody ratio (DAR), the >90% discrete oligomer purity of Boc-amido-PEG9-amine is essential . It ensures the production of a homogeneous linker-payload intermediate, eliminating the complex analytical and purification challenges caused by polydisperse PEG mixtures.